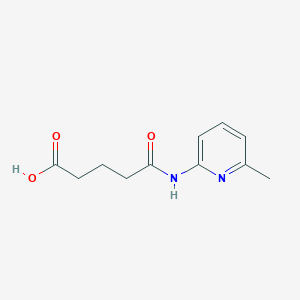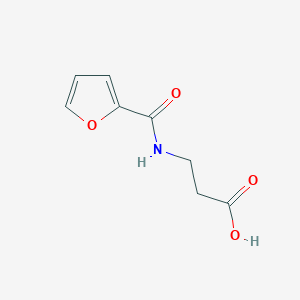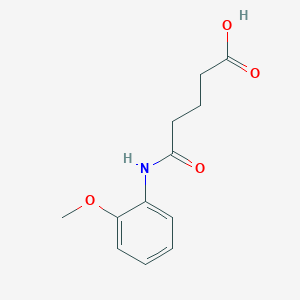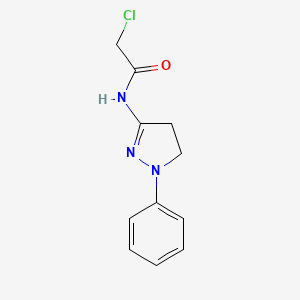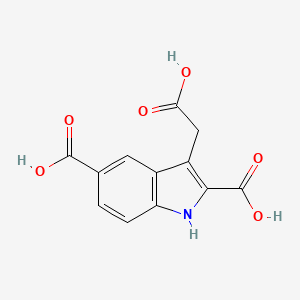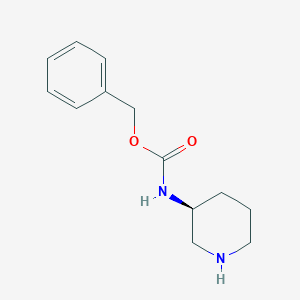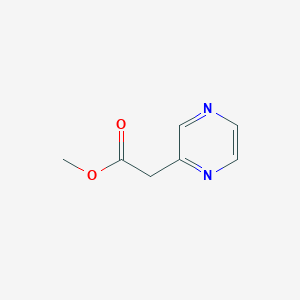
Acide N-(4-méthoxyphényl)maléamique
Vue d'ensemble
Description
N-(4-Methoxyphenyl)maleamic acid, also known as 4-MPM, is an organic compound with a molecular formula of C11H12NO4. It is a white, crystalline solid with a melting point of 150-152°C and a boiling point of 300°C. 4-MPM is a structural analog of 4-methoxyphenylacetic acid (4-MPAA) and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
Protection contre la corrosion
Le composé a été utilisé dans la création de Poly[acide N-(4-méthoxyphényl)maléamique] pour la protection contre la corrosion . Ce polymère a été produit en utilisant une approche d'oxydation électrochimique dans une solution de 3,5% d'eau de mer . La fonction anticorrosion des films polymères a été examinée en utilisant l'approche de polarisation électrochimique .
Applications de bioactivité
La même étude a également examiné l'impact de la préparation de polymères sur certaines souches bactériennes . Cela suggère des applications potentielles de bioactivité du composé, bien que les détails spécifiques n'aient pas été fournis dans les résultats de la recherche .
Nanocomposites
Le composé a été utilisé dans la création de nanocomposites . Plus précisément, des nanoparticules comme CuO et ZnO ont été ajoutées à la solution de monomère, ce qui a amélioré l'anticorrosion des polymères .
Cristallographie
Le composé a été étudié dans le domaine de la cristallographie . L'unité asymétrique contient deux molécules uniques, qui sont toutes deux presque planes . Les structures moléculaires sont stabilisées par une courte liaison hydrogène intramoléculaire O-H⋯O dans chaque unité d'acide maléamique .
Liaison hydrogène
Dans le cristal, les liaisons hydrogène intermoléculaires N—H O relient les molécules en chaînes en zigzag . Cela suggère des applications potentielles en science des matériaux, où les propriétés des réseaux liés par hydrogène sont souvent exploitées.
Revêtements organiques
Le composé a été utilisé dans le développement de revêtements organiques . Ces revêtements sont populaires pour leur faible coût, leur facilité d'application et leur potentiel fonctionnel .
Mécanisme D'action
Target of Action
N-(4-Methoxyphenyl)maleamic acid, a type of N-substituted maleimide, has been found to exhibit antimicrobial and cytostatic activity . The primary target of this compound is the membrane enzyme, β(1,3)glucan synthase . This enzyme plays a crucial role in the biosynthesis of chitin and β(1,3)glucan, which are key components of the fungal cell wall .
Mode of Action
It is known that the compound interacts with its target, β(1,3)glucan synthase, and affects the biosynthesis of chitin and β(1,3)glucan . This interaction likely disrupts the integrity of the fungal cell wall, leading to antifungal effects .
Biochemical Pathways
The compound’s interaction with β(1,3)glucan synthase disrupts the normal biochemical pathways involved in the synthesis of the fungal cell wall . This disruption affects the downstream production of chitin and β(1,3)glucan, leading to a weakened cell wall and potentially cell death .
Pharmacokinetics
A related study on similar compounds suggests that they meet the admet and drug-likeness requirements without any violations of lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The result of N-(4-Methoxyphenyl)maleamic acid’s action is a disruption of the fungal cell wall biosynthesis, leading to antifungal effects . Additionally, the compound has been found to exhibit cytostatic activity, meaning it can inhibit cell division and growth .
Analyse Biochimique
Biochemical Properties
N-(4-Methoxyphenyl)maleamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
N-(4-Methoxyphenyl)maleamic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to alterations in cellular metabolism . Additionally, N-(4-Methoxyphenyl)maleamic acid can impact cell signaling pathways, potentially leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of N-(4-Methoxyphenyl)maleamic acid involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions often involve specific binding sites on the enzyme, where N-(4-Methoxyphenyl)maleamic acid can form hydrogen bonds or hydrophobic interactions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Methoxyphenyl)maleamic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that N-(4-Methoxyphenyl)maleamic acid remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to N-(4-Methoxyphenyl)maleamic acid in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(4-Methoxyphenyl)maleamic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of N-(4-Methoxyphenyl)maleamic acid can result in toxic or adverse effects, including alterations in liver and kidney function.
Propriétés
IUPAC Name |
(Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFLBHDPAUAJMZ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of N-(4-Methoxyphenyl)maleamic acid molecules in their solid state?
A1: The crystal structure analysis of N-(4-Methoxyphenyl)maleamic acid reveals that the asymmetric unit comprises two distinct molecules. [] Both molecules exhibit a nearly planar conformation, with minimal deviations from planarity observed. [] Interestingly, the maleamic acid unit and the benzene ring within each molecule are not perfectly coplanar but slightly tilted with respect to each other. [] This tilt is quantified by the dihedral angles between these two planes, measuring 3.43° and 5.79° for the two unique molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)
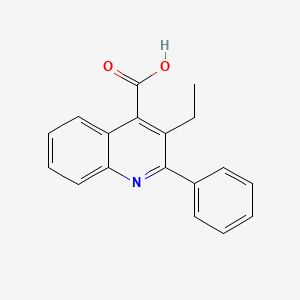
![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)
